7-Amino Nitrazepam-d5 chemical properties
7-Amino Nitrazepam-d5 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 7-Amino Nitrazepam-d5
This guide provides a comprehensive overview of the chemical and physical properties of 7-Amino Nitrazepam-d5, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound.
Core Chemical and Physical Properties
7-Amino Nitrazepam-d5 is the deuterium-labeled version of 7-Amino Nitrazepam, the major metabolite of the benzodiazepine drug, Nitrazepam. The deuterium labeling is typically on the phenyl group, which makes it a suitable internal standard for quantitative analysis by mass spectrometry.
Identifier and Structural Data
| Property | Value | Reference |
| IUPAC Name | 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [1] |
| Synonyms | 7-Amino-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [1][2] |
| CAS Number | 1189511-46-3 | [1][2][3] |
| Unlabelled CAS | 4928-02-3 | [1][2] |
| Molecular Formula | C₁₅H₈D₅N₃O | [2][3] |
| SMILES | O=C1NC2=CC=C(N)C=C2C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=NC1 | |
| InChI | InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D | |
| InChIKey | OYOUQHVDCKOOAL-WFGXEDJUSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 256.31 g/mol | [1][2][3] |
| Appearance | Pale Yellow Solid (for non-deuterated) | [4] |
| Melting Point | 236-239 °C (for non-deuterated) | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) (for non-deuterated) | [4] |
| Storage | -20°C Freezer | [5] |
Spectroscopic Data
Detailed NMR and IR spectroscopic data for 7-Amino Nitrazepam-d5 are not widely available in the public domain. However, mass spectrometry is the key analytical technique for which this deuterated standard is used.
Mass Spectrometry: The mass spectrum of 7-Amino Nitrazepam-d5 will exhibit a molecular ion peak (M+) at m/z 256, which is 5 mass units higher than the non-deuterated analog (molecular weight 251.28 g/mol ).[4][6] This mass shift is fundamental to its use as an internal standard in LC-MS/MS or GC-MS methods, allowing for its clear differentiation from the endogenous analyte. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments also showing a +5 Da shift if they retain the deuterated phenyl ring.
Experimental Protocols
7-Amino Nitrazepam-d5 is primarily used as an internal standard for the quantification of 7-Amino Nitrazepam in biological matrices. Below are representative analytical protocols.
Protocol for Quantification in Urine by LC-MS/MS
This protocol is adapted from highly sensitive methods for the determination of 7-aminonitrazepam in urine.[7]
1. Sample Preparation (Hydrolysis and Extraction):
- To 1 mL of urine sample in a glass tube, add 50 µL of a 7-Amino Nitrazepam-d5 internal standard working solution (e.g., at 1 µg/mL).
- Add 1 mL of β-glucuronidase solution to hydrolyze glucuronide conjugates.
- Incubate the mixture (e.g., at 37°C for 2.5 hours) to ensure complete hydrolysis.
- After incubation, perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate).
- Vortex the mixture for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18).[8]
- Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like acetonitrile or methanol.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. For example:
- 7-Amino Nitrazepam: m/z 252.1 -> 121.1 (Quantifier), 252.1 -> 94.0 (Qualifier)[9]
- 7-Amino Nitrazepam-d5: m/z 257.1 -> 126.1 (or other appropriate fragment)
3. Quantification:
- Construct a calibration curve by analyzing spiked blank urine samples with known concentrations of 7-Amino Nitrazepam and a fixed concentration of the d5-internal standard.
- Calculate the concentration of the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol for Synthesis
The synthesis of 7-Amino Nitrazepam-d5 is not commonly published. It would involve the synthesis of Nitrazepam-d5 as a precursor, followed by the reduction of the nitro group. The key step is the introduction of the deuterated phenyl ring.
1. Synthesis of 2-Amino-5-nitrobenzophenone-d5:
- This step would likely involve a Friedel-Crafts acylation of deuterated benzene (Benzene-d6) with 2-amino-5-nitrobenzoyl chloride.
2. Synthesis of Nitrazepam-d5:
- The 2-amino-5-nitrobenzophenone-d5 intermediate would then undergo a series of reactions, including reaction with an amino acid ester (like glycine ethyl ester) followed by cyclization to form the benzodiazepine ring structure of Nitrazepam-d5.
3. Reduction to 7-Amino Nitrazepam-d5:
- The nitro group of Nitrazepam-d5 is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
Signaling Pathways and Workflows
Metabolic Pathway of Nitrazepam
Nitrazepam is primarily metabolized in the liver. The key pathway leading to the formation of 7-Amino Nitrazepam involves the reduction of the nitro group.
Caption: Metabolic conversion of Nitrazepam to its primary metabolites.
Experimental Workflow for Bioanalysis
This diagram illustrates a typical workflow for the quantitative analysis of 7-Amino Nitrazepam in a biological sample using a deuterated internal standard.
References
- 1. 7-Amino Nitrazepam-d5 | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]
- 2. 7-Amino Nitrazepam-d5 (1.0mg/ml in Acetonitrile) [lgcstandards.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. 7-AMINONITRAZEPAM | 4928-02-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]
- 7. A highly sensitive method for the determination of 7-aminonitrazepam, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
